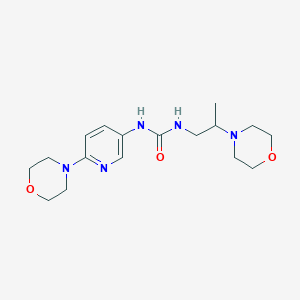![molecular formula C20H24N2O5S B7571663 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571663.png)
2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid, also known as Ro 31-8220, is a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases.
作用机制
2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 exerts its pharmacological effects by selectively inhibiting the activity of PKC isoforms. PKC isoforms are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting PKC activity, this compound 31-8220 can modulate these signaling pathways and alter cellular responses. The precise mechanism of action of this compound 31-8220 is still under investigation, but it is believed to involve the binding of the drug to the regulatory domain of PKC.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have various biochemical and physiological effects in different cell types and tissues. These effects include the inhibition of cell growth and proliferation, induction of apoptosis, modulation of immune responses, and reduction of oxidative stress and inflammation. This compound 31-8220 has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 has several advantages as a research tool, including its high potency and selectivity for PKC isoforms. It is also readily available in pure form, making it easy to use in various experimental settings. However, this compound 31-8220 has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the appropriate concentration and duration of this compound 31-8220 treatment to avoid unwanted effects on cellular processes.
未来方向
There are several areas of future research that could further elucidate the potential therapeutic applications of 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220. These include:
1. Investigating the role of PKC isoforms in different disease states and identifying the most relevant targets for this compound 31-8220.
2. Developing new formulations of this compound 31-8220 that can improve its bioavailability and reduce its toxicity.
3. Studying the effects of this compound 31-8220 in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
4. Investigating the potential use of this compound 31-8220 in other disease areas, such as metabolic disorders and autoimmune diseases.
5. Developing new PKC inhibitors based on the structure of this compound 31-8220 that can improve its selectivity and potency.
合成方法
2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 can be synthesized using a multi-step process involving the reaction of 2-hydroxy-4-methyl-5-nitrobenzoic acid with 4-(4-methylpiperidin-1-yl)aniline, followed by sulfonation and reduction steps. The final product is obtained in high yield and purity, making it suitable for various scientific applications.
科学研究应用
2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 has been widely used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and enhance the efficacy of chemotherapy drugs. This compound 31-8220 has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and stroke, by reducing oxidative stress and inflammation. Additionally, this compound 31-8220 has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
属性
IUPAC Name |
2-hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-7-9-22(10-8-13)16-5-3-15(4-6-16)21-28(26,27)19-12-17(20(24)25)18(23)11-14(19)2/h3-6,11-13,21,23H,7-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIWOMOGWGNZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571594.png)



![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)
![3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7571630.png)


![3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7571656.png)
![5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7571666.png)
![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7571672.png)
![N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide](/img/structure/B7571678.png)
